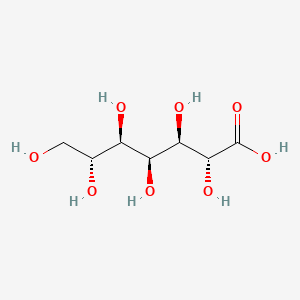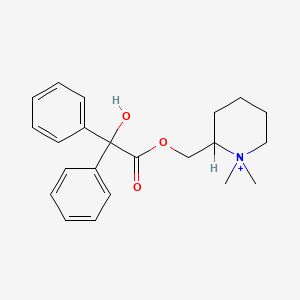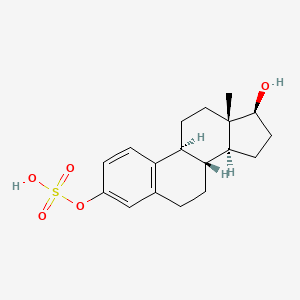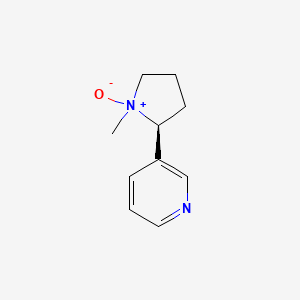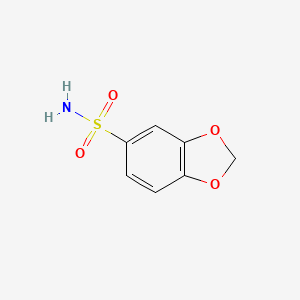
1,3-Benzodioxole-5-sulfonamide
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 1,3-Benzodioxole-5-sulfonamide often involves multi-step chemical reactions. For instance, Siddiqa et al. (2014) described a method starting from 1,3-benzodioxol-5-carboxylic acid, which is converted to ethyl 1,3-benzodioxol-5-carboxylate, then to 1,3-benzodioxol-5-carbohydrazide, and finally reacting with arylsulfonyl chlorides to yield various sulfonohydrazide derivatives (Siddiqa et al., 2014). Another approach involves the Michael addition of sulfonamides to ethynyl benziodoxolone, indicating the versatility and reactivity of the core structure in synthesis processes (Shimbo et al., 2019).
Scientific Research Applications
Antibacterial Activity
- Synthesis and Antibacterial Evaluation : Derivatives of 1,3-benzodioxol-5-carbohydrazide, including those related to 1,3-Benzodioxole-5-sulfonamide, have been synthesized and shown to exhibit antibacterial activity against various bacterial strains, including S. typhi, E. coli, P. aeroginosa, B. subtilis, and S. aureus. One derivative, in particular, showed moderate activity against all tested strains (Siddiqa et al., 2014).
- N-Substituted Sulfonamide Derivatives : Research on N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamides demonstrated their potential as moderately weak inhibitors against certain bacterial strains compared to ciprofloxacin (Aziz‐ur‐Rehman et al., 2015).
Anticancer and DNA Binding Potential
- Eco-sustainable Synthesis of Anticancer Agents : A study on eco-sustainably synthesized 2-phenyl 1,3-benzodioxole derivatives revealed promising anticancer, antibacterial, and DNA binding potential. Compound 3c was particularly noted for its greater potency than the standard reference compounds cisplatin and cinoxacin (Gupta et al., 2016).
Chemical Synthesis and Characterization
- Synthesis of Cyclic Sulfonamides : Cyclic sulfonamides, including those related to this compound, were synthesized through the Diels-Alder reaction, providing valuable insights into their chemical properties and potential applications in medicinal chemistry (Greig et al., 2001).
Antimicrobial Activity
- Synthesis and Biological Screening : N-Substituted derivatives of (5-chloro-2-methoxyphenyl)benzene sulfonamide showed notable activity against acetylcholinesterase enzyme, highlighting their potential as antimicrobial agents (Fatima et al., 2013).
Mechanism of Action
Target of Action
The primary target of 1,3-Benzodioxole-5-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial replication .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid for synthesizing the necessary folic acid . The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid . Without it, bacteria cannot replicate .
Biochemical Pathways
The compound affects the folic acid metabolism cycle, a crucial biochemical pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, this compound prevents the synthesis of folic acid, which is necessary for bacterial replication .
Pharmacokinetics
Most sulfonamides, a class of compounds to which this compound belongs, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The result of the action of this compound is the inhibition of bacterial replication . By preventing the synthesis of folic acid, the compound stops the bacteria from multiplying, thereby controlling the infection .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the antibacterial action of sulfonamides is inhibited by pus , indicating that the presence of certain substances in the environment can affect the efficacy of these compounds.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1,3-Benzodioxole-5-sulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cyclooxygenase (COX) and various proteases. The sulfonamide group of this compound forms hydrogen bonds with the active sites of these enzymes, leading to inhibition of their activity. This interaction is crucial in studying the enzyme’s function and developing potential therapeutic agents .
Cellular Effects
This compound has been shown to affect various cellular processes. It influences cell signaling pathways by inhibiting enzymes involved in the production of signaling molecules. For example, by inhibiting cyclooxygenase, this compound reduces the production of prostaglandins, which are involved in inflammation and pain signaling. Additionally, this compound can alter gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active sites of target enzymes. The sulfonamide group interacts with key amino acid residues, forming stable complexes that inhibit enzyme activity. This inhibition can lead to downstream effects on cellular processes, such as reduced inflammation and altered metabolic pathways. The binding interactions of this compound with enzymes are often studied using molecular docking and crystallography techniques .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation. Studies have shown that this compound can maintain its inhibitory effects on enzymes for several hours, but long-term exposure may lead to reduced efficacy. This temporal aspect is important for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, such as liver damage and gastrointestinal disturbances. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 oxidize the benzodioxole ring, followed by conjugation reactions that increase its solubility for excretion. The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of this compound is influenced by its chemical properties, such as solubility and molecular size, which determine its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular compartments and organelles. The compound can be found in the cytoplasm, nucleus, and mitochondria, where it exerts its effects on enzyme activity and cellular processes. Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular locations, influencing its function and efficacy .
properties
IUPAC Name |
1,3-benzodioxole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c8-13(9,10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTLPSNDZNHQDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967248 | |
| Record name | 2H-1,3-Benzodioxole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5279-49-2 | |
| Record name | 3,4-Methylenedioxyphenylsulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005279492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1,3-Benzodioxole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



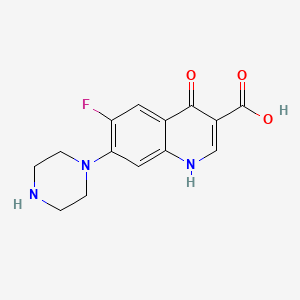


![[(3aR,4S,9aS,9bR)-4-hydroxy-6-methyl-3-methylidene-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[8,7-b]furan-9-yl]methyl 2-(4-hydroxyphenyl)acetate](/img/structure/B1217142.png)

